2,4,6-trimethyl-3-(N-methylmethylsulfonamido)-N-(o-tolyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,4,6-trimethyl-3-[methyl(methylsulfonyl)amino]-N-(2-methylphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S2/c1-12-9-7-8-10-16(12)19-26(23,24)18-14(3)11-13(2)17(15(18)4)20(5)25(6,21)22/h7-11,19H,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQMOVSYRCAYCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=C(C=C(C(=C2C)N(C)S(=O)(=O)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,4,6-Trimethyl-3-(N-methylmethylsulfonamido)-N-(o-tolyl)benzenesulfonamide is a sulfonamide compound with potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its sulfonamide group, which is known for its diverse biological applications. The molecular formula is , and its structure can be represented as follows:
Where and are functional groups contributing to its biological activity.
Research indicates that compounds similar to 2,4,6-trimethyl-3-(N-methylmethylsulfonamido)-N-(o-tolyl)benzenesulfonamide interact with various biological pathways:
- Phospholipase C Activation : Similar compounds have been shown to activate phospholipase C, leading to increased intracellular calcium levels. This mechanism is crucial in mediating vascular smooth muscle contraction and apoptosis .
- Calcium Influx : The compound may enhance calcium influx from both intra- and extracellular sources, which is significant for muscle reactivity and apoptotic processes .
Table 1: Summary of Biological Activities
Toxicity Profile
The safety assessment for similar sulfonamide compounds suggests a favorable toxicity profile:
- No Observed Adverse Effect Level (NOAEL) : Studies indicate a NOAEL of 500 mg/kg/day in rodent models for related compounds, suggesting safety at therapeutic doses .
- Genotoxicity : Current data point towards a lack of genotoxic effects in the tested compounds, supporting their potential use in therapeutic applications .
Case Study 1: Vascular Smooth Muscle Reactivity
A study involving isolated Wistar rat tail arteries demonstrated that the compound significantly increased perfusion pressure when stimulated with metabotropic receptors. The results indicated that the compound could potentiate vascular responses by enhancing calcium signaling pathways .
Case Study 2: Apoptotic Pathways
Research has shown that activation of phospholipase C by related compounds leads to apoptosis in various cell types. This mechanism highlights the dual role of these compounds in promoting both beneficial and potentially harmful effects depending on the context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Analogues in Antimicrobial and Anticancer Research
4-[1-(2-Chloro-benzoyl)-2-oxo-1,2-dihydro-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide (Compound 18)
- Structure: Differs in the indolylideneamino-chlorobenzoyl substituent and pyrimidinyl group.
- Activity : Exhibits potent antimicrobial activity () and anticancer effects against MCF-7 and HCT116 cell lines (IC₅₀ = 90 and 35 μg/mL, respectively) .
- Comparison : The target compound lacks the indole-chlorobenzoyl moiety, which is critical for DNA intercalation in Compound 16. However, its o-tolyl and methylsulfonamido groups may enhance membrane permeability due to increased lipophilicity.
N-(2,4-Dimethylphenyl)-3-(N-(o-tolyl)sulfamoyl)benzamide (Compound 5a)
Analogues with Similar Sulfonamide Substitutions
2,4,6-Trimethyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
- Structure : Replaces the o-tolyl group with a 5-methylisoxazolyl substituent.
- Properties : Molecular weight 349.42 g/mol , lower than the target compound due to the smaller heterocyclic substituent.
N-[3-(Benzenesulfonamido)-2,4,6-trimethyl-phenyl]benzenesulfonamide
- Structure : Contains dual sulfonamide groups on adjacent positions.
- Properties : Higher molecular weight (430.54 g/mol ) and density (1.36 g/cm³ ) .
- Comparison: Bis-sulfonamide structures like this often exhibit reduced solubility compared to monosubstituted analogues like the target compound.
Anticancer Activity Trends
Mechanistic and Computational Insights
- Docking Studies : Analogues like Compound A and C () show anti-inflammatory activity via COX-2 inhibition, comparable to diclofenac. The target compound’s methylsulfonamido group may similarly stabilize enzyme interactions .
Q & A
Q. What are the key considerations for synthesizing 2,4,6-trimethyl-3-(N-methylmethylsulfonamido)-N-(o-tolyl)benzenesulfonamide, and what methodologies are commonly employed?
Synthesis of this compound involves multi-step reactions, including sulfonylation, alkylation, and functional group protection/deprotection. A critical step is the introduction of the N-methylmethylsulfonamido group, which requires careful control of reaction conditions (e.g., anhydrous solvents, temperature) to avoid side reactions like over-sulfonation or decomposition. For example, sulfonamide formation typically employs sulfonyl chlorides reacting with amines under basic conditions (e.g., potassium carbonate in acetonitrile) . Column chromatography (petroleum ether/dichloromethane mixtures) is commonly used for purification . Reaction yields can be optimized by monitoring intermediates via TLC or HPLC.
Q. How can researchers confirm the molecular structure of this compound, and what analytical techniques are essential?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. The SHELX suite (e.g., SHELXL for refinement) is widely used to resolve crystallographic data, with R-factors < 0.05 indicating high precision . Complementary techniques include:
- NMR spectroscopy : and NMR to verify substituent positions and stereochemistry (e.g., δ 2.25 ppm for methyl groups adjacent to sulfonamides) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] peaks matching theoretical values) .
- IR spectroscopy : Peaks near 1150–1350 cm for sulfonamide S=O stretches .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position or electronic effects) influence the biological or chemical activity of this sulfonamide derivative?
The o-tolyl and N-methylmethylsulfonamido groups introduce steric hindrance and electron-withdrawing effects, which can modulate binding affinity in biological targets. For example:
- Enzyme inhibition : Brominated sulfonamide derivatives (e.g., 4,5-dibromo analogs) show enhanced activity against butyrylcholinesterase (BChE) due to halogen-induced electrostatic interactions, with IC values as low as 42.21 µM .
- Steric effects : Bulky substituents (e.g., 2,4,6-trimethyl groups) may reduce solubility but improve target specificity by excluding non-polar interactions .
Methodological approaches include comparative SAR studies using halogenation (e.g., bromine in glacial acetic acid) or Suzuki coupling to introduce aryl groups .
Q. How should researchers address contradictions in experimental data, such as discrepancies in crystallographic vs. spectroscopic results?
Data contradictions often arise from polymorphism (different crystal packing) or dynamic effects in solution (e.g., rotational barriers in NMR). Strategies include:
- Multi-technique validation : Cross-validate SC-XRD data with solid-state NMR or DFT calculations to resolve ambiguities in bond lengths/angles .
- Solvent effects : Re-crystallize the compound in different solvents (e.g., ethanol vs. DCM) to assess polymorphism .
- Dynamic NMR : Variable-temperature NMR to study conformational flexibility (e.g., hindered rotation of sulfonamide groups) .
Q. What strategies optimize reaction yields in large-scale synthesis while maintaining purity?
- Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-coupling) improve efficiency in Suzuki or Buchwald-Hartwig reactions .
- Flow chemistry : Continuous flow systems enhance heat/mass transfer for exothermic steps like sulfonylation .
- Recrystallization : Use ethanol/water mixtures for high-purity recovery (e.g., 63% yield with 98% purity ).
Methodological Challenges and Solutions
Q. How can researchers mitigate degradation during storage or handling of this sulfonamide?
- Storage conditions : Store at –20°C under inert gas (N or Ar) to prevent oxidation of the sulfonamide group .
- Lyophilization : Freeze-dry the compound to remove moisture, which can hydrolyze the sulfonamide bond .
- Stabilizers : Add antioxidants (e.g., BHT) to solid formulations to prolong shelf life .
Q. What computational tools are recommended for predicting the reactivity or pharmacokinetic properties of this compound?
- Docking simulations : AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes with sulfonamide-binding pockets) .
- ADME prediction : SwissADME or pkCSM to estimate solubility, bioavailability, and metabolic stability based on LogP (predicted ~2.5 for this compound) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
